Iosimenol is classified as a non-ionic iodinated contrast agent. It is derived from tri-iodo-benzoic acid and is designed to provide effective X-ray attenuation while minimizing adverse reactions associated with traditional contrast media. The compound is notable for its iso-osmolarity, which aligns closely with that of human plasma (approximately 290 mOsm/kg), making it safer for use in patients compared to higher osmolality agents .
The synthesis of iosimenol involves several key steps:
In industrial settings, these steps are scaled up using automated processes for efficiency. Large-scale iodination employs industrial-grade reagents, and the final product is purified through crystallization techniques to ensure high purity levels .
The molecular formula of iosimenol is , and its structure features multiple iodine atoms that contribute to its radiopaque properties. The InChI key for iosimenol is DLPPIGPJCKKVBA-UHFFFAOYSA-N, indicating its unique chemical identity. The compound's structure includes various functional groups such as amides and hydroxyls that enhance its solubility and stability in biological systems.
Iosimenol can participate in several types of chemical reactions:
These reactions can lead to various iodinated derivatives or deiodinated products depending on the reagents and conditions used .
Iosimenol functions by absorbing X-rays effectively due to its high iodine content. When administered, it enhances the contrast of blood vessels and organs during imaging procedures. Its iso-osmolarity minimizes disruptions to the body's osmotic balance, reducing the likelihood of adverse reactions such as nephrotoxicity. The mechanism involves the compound's ability to attenuate X-rays based on its concentration and distribution within the vascular system .
Iosimenol exhibits several notable physical and chemical properties:
These properties make iosimenol suitable for use in various imaging modalities while maintaining patient safety .
Iosimenol has diverse applications across multiple fields:
The compound's effectiveness in enhancing imaging quality while minimizing adverse effects makes it a valuable tool in both clinical and research settings .
The development of iodinated contrast media (CM) evolved through three generations: ionic monomers (e.g., diatrizoate, osmolality ~1,500 mOsm/kg), non-ionic monomers (e.g., iohexol, osmolality ~700 mOsm/kg), and finally non-ionic dimers, which achieved physiological iso-osmolality (290 mOsm/kg). This progression addressed a critical limitation of early agents: hyperosmolality. High-osmolality ionic CM disrupted blood-tissue barriers, causing pain, endothelial damage, and hemodynamic instability [2] [8]. Non-ionic monomers reduced osmolality but remained hyperosmolar at clinical iodine concentrations (≥300 mgI/mL). True iso-osmolality required dimeric molecular architectures, where two tri-iodinated benzene rings share a single side chain. This design doubled iodine content per molecule without increasing solute particles, enabling formulations isotonic with plasma [9].
Iodixanol (Visipaque™), launched in the 1990s, was the first commercially successful iso-osmolar dimer. However, its dimeric structure imposed a viscosity penalty: at 37°C, iodixanol 320 mgI/mL has a viscosity of 11.8 cP, over twice that of monomeric agents (e.g., iopromide: 4.7 cP). High viscosity complicates injections through narrow catheters, increases shear stress on blood cells, and may impair renal medullary perfusion [6] [9]. Consequently, the next innovation goal was simultaneous optimization of osmolality and viscosity.
Table 1: Evolution of Key Physicochemical Properties in Iodinated Contrast Media
Generation | Example Agent | Osmolality (mOsm/kg) | Viscosity (cP at 37°C) | Molecular Design |
---|---|---|---|---|
Ionic Monomer | Diatrizoate | ~1,550 | ~5.2 | Ionic, single benzene ring |
Non-Ionic Monomer | Iohexol | ~720 | ~6.1 | Non-ionic, single benzene ring |
Non-Ionic Dimer (1st) | Iodixanol | 290 | 11.8 | Non-ionic, two linked benzene rings |
Advanced Dimer | Iosimenol | 290 | 9.1 | Optimized linker chemistry |
Iosimenol represents the second-generation non-ionic dimer, engineered to overcome the viscosity limitations of pioneer iso-osmolar agents. Its molecule features a symmetrical dimeric structure where two tri-iodinated benzene rings are connected via a flexible ethylene bridge and appended with six hydrophilic hydroxyl groups. This configuration maintains iso-osmolality while reducing molecular rigidity compared to iodixanol. Consequently, iosimenol 340 mgI/mL achieves a viscosity of 9.1 cP at 37°C—approximately 23% lower than iodixanol 320 mgI/mL (11.8 cP) [1] [6]. This reduction is clinically significant: lower viscosity enables smoother injections through catheters ≤4F diameter and reduces resistance during rapid bolus administration in angiography [4].
The innovation trajectory of iosimenol was validated through comparative phase 2 trials. In intra-arterial digital subtraction angiography (DSA), iosimenol 340 mgI/mL demonstrated equivalent diagnostic efficacy to iodixanol 320 mgI/mL, with 98% of images rated "excellent" or "good" by blinded readers. Crucially, its lower viscosity did not compromise X-ray attenuation; in computed tomography (CT), mean aortic enhancement with iosimenol (340 HU) was non-inferior to iodixanol (326 HU) [4]. These findings positioned iosimenol as a viable iso-osmolar, lower-viscosity alternative, addressing a key physicochemical trade-off that had persisted since the introduction of dimeric agents.
Table 2: Physicochemical Comparison of Iosimenol and Benchmark Dimers
Property | Iodixanol (320 mgI/mL) | Iosimenol (340 mgI/mL) | Innovation Impact |
---|---|---|---|
Osmolality | 290 mOsm/kg | 290 mOsm/kg | Maintains physiological compatibility |
Viscosity (37°C) | 11.8 cP | 9.1 cP | Enhanced injectability |
Molecular Weight | 1,550 Da | 1,428 Da | Reduced steric hindrance |
Hydrophilic Groups | 8 hydroxyl groups | 6 hydroxyl groups | Balanced solubility-viscosity profile |
The design philosophy underpinning iosimenol reflects a broader molecular optimization strategy: steric shielding of hydrophobic iodine cores by hydrophilic side chains reduces interactions with biological membranes (lower chemotoxicity), while shorter inter-ring linkages decrease molecular volume. This approach demonstrates how targeted structural refinements can advance iso-osmolar agents beyond foundational dimeric templates [1] [9].
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3